molecular formula C10H13NO4S2 B13214980 Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate

Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate

Cat. No.: B13214980
M. Wt: 275.3 g/mol
InChI Key: QLMJOMVNIUGDIW-UHFFFAOYSA-N
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Description

Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a thiane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiazole derivatives with thiane precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of high-boiling inert solvents can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate is unique due to its specific combination of thiazole and thiane rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C10H13NO4S2

Molecular Weight

275.3 g/mol

IUPAC Name

methyl 1,1-dioxo-4-(1,3-thiazol-2-yl)thiane-4-carboxylate

InChI

InChI=1S/C10H13NO4S2/c1-15-9(12)10(8-11-4-5-16-8)2-6-17(13,14)7-3-10/h4-5H,2-3,6-7H2,1H3

InChI Key

QLMJOMVNIUGDIW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCS(=O)(=O)CC1)C2=NC=CS2

Origin of Product

United States

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